molecular formula C10H11NO4 B8444356 5-(2-Oxopropoxy)salicylamide

5-(2-Oxopropoxy)salicylamide

Cat. No. B8444356
M. Wt: 209.20 g/mol
InChI Key: QTKGGSMALHCAKN-UHFFFAOYSA-N
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Patent
US04727067

Procedure details

74 g of the resulting 2,3-dihydro-2,2-dimethyl-6-(2-oxopropoxy)-4H-1,3-benzoxazin-4-one in a mixture of 150 ml of dioxane and 450 ml of 2N hydrochloric acid are heated for 45 minutes on a water bath. The solvent is evaporated off, and the crystalline residue is triturated with water and then filtered off with suction. Recrystallisation from isopropanol yields 5-(2-oxo-propoxy)-salicylamide, which has a melting point of 152°-154°.
Name
2,3-dihydro-2,2-dimethyl-6-(2-oxopropoxy)-4H-1,3-benzoxazin-4-one
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:14][C:15](=[O:17])[CH3:16])[CH:11]=[CH:12][C:4]=2[O:3]1>O1CCOCC1.Cl>[O:17]=[C:15]([CH3:16])[CH2:14][O:13][C:10]1[CH:9]=[C:5]([C:6]([NH2:7])=[O:8])[C:4]([OH:3])=[CH:12][CH:11]=1

Inputs

Step One
Name
2,3-dihydro-2,2-dimethyl-6-(2-oxopropoxy)-4H-1,3-benzoxazin-4-one
Quantity
74 g
Type
reactant
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)OCC(C)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
450 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated for 45 minutes on a water bath
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the crystalline residue is triturated with water
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
Recrystallisation from isopropanol

Outcomes

Product
Name
Type
product
Smiles
O=C(COC1=CC=C(C(C(=O)N)=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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